molecular formula C9H11NO3 B14466602 3-(Dimethylamino)-2-hydroxybenzoic acid CAS No. 67127-88-2

3-(Dimethylamino)-2-hydroxybenzoic acid

Cat. No.: B14466602
CAS No.: 67127-88-2
M. Wt: 181.19 g/mol
InChI Key: MCTTXFMIBVXKKU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-hydroxybenzoic acid (CAS: 23050-91-1, C₉H₁₁NO₃) is a benzoic acid derivative featuring a dimethylamino group at the 3-position and a hydroxyl group at the 2-position of the aromatic ring. This compound is structurally distinct due to the electron-donating dimethylamino group, which influences its acidity, solubility, and reactivity. It is primarily used in pharmacological research and as a synthetic precursor for bioactive molecules .

Properties

CAS No.

67127-88-2

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(dimethylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13)

InChI Key

MCTTXFMIBVXKKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.

    Reduction: 3-(Dimethylamino)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Dimethylamino)-2-hydroxybenzoic Acid

  • Structural Difference: The dimethylamino group is at the 4-position instead of the 3-position.
  • Physicochemical Properties: Acidity: The 3-dimethylamino isomer (target compound) has a lower pKa (~2.5) due to intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups, whereas the 4-isomer (pKa ~3.1) lacks this stabilization . Solubility: The 3-isomer exhibits higher aqueous solubility (25 mg/mL) compared to the 4-isomer (18 mg/mL) due to enhanced polar interactions .
  • Synthetic Yield : The 3-isomer is synthesized in 95% purity via direct amination, while the 4-isomer requires additional purification steps, reducing yield to ~85% .

Halogenated Derivatives

describes brominated and chlorinated analogs of 2-hydroxybenzoic acid (e.g., Compounds 20–27):

  • 5-Bromo-2-hydroxy-3-acryloylbenzoic acid derivatives: Melting Points: Range from 194°C to 250°C, higher than the target compound (mp ~180°C) due to halogen-induced crystallinity . Bioactivity: These derivatives show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas the dimethylamino analog lacks significant antimicrobial effects but exhibits kinase inhibition .

Amino-Substituted Analogs

  • 3,5-Diamino-2-hydroxybenzoic Acid (CAS: 112725-89-0): Acidity: The additional amino group increases acidity (pKa ~1.9) compared to the target compound . Applications: Used as a chelating agent in metal catalysis, unlike the dimethylamino analog, which is more suited for drug delivery .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Features two hydroxyl groups at 3,4-positions and a propenoic acid side chain.
  • Antioxidant Activity: Caffeic acid exhibits stronger radical scavenging (IC₅₀: 5 µM) than the dimethylamino analog (IC₅₀: >100 µM) due to catechol moiety .
  • Metabolic Fate : Caffeic acid is rapidly metabolized in microbial assays (100% substrate utilization), whereas 2-hydroxybenzoic acid derivatives (including the target compound) show negligible metabolic activity (0% utilization in floodplain soils) .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) pKa Solubility (mg/mL) Bioactivity (IC₅₀/MIC)
3-(Dimethylamino)-2-HBA 180 2.5 25 Kinase inhibition (10 µM)
4-(Dimethylamino)-2-HBA 165 3.1 18 N/A
5-Bromo-2-hydroxy-3-acryloyl 194–250 2.8 5–10 Antimicrobial (8–32 µg/mL)
Caffeic Acid 223 4.5 50 Antioxidant (5 µM)

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